2,2,6,6-Tetramethyl-3,5-heptanedionato silver(i)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

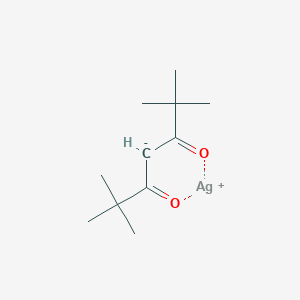

2,2,6,6-Tetramethyl-3,5-heptanedionato silver(i) is a coordination compound where the silver ion is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione, a β-diketone. This compound is known for its stability and is used in various applications, particularly in the field of material science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionato silver(i) typically involves the reaction of silver nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone. The general reaction scheme is as follows:

AgNO3+C11H20O2→Ag(C11H19O2)2+HNO3

The reaction mixture is usually stirred at room temperature for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2,2,6,6-tetramethyl-3,5-heptanedionato silver(i) follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-3,5-heptanedionato silver(i) undergoes various chemical reactions, including:

Oxidation: The silver ion can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to metallic silver under certain conditions.

Substitution: Ligand exchange reactions where the β-diketone ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrazine.

Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of silver oxides.

Reduction: Formation of metallic silver.

Substitution: Formation of new silver complexes with different ligands.

Scientific Research Applications

2,2,6,6-Tetramethyl-3,5-heptanedionato silver(i) has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of silver nanoparticles and other silver-based materials.

Biology: Investigated for its antimicrobial properties and potential use in medical devices.

Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of conductive inks and coatings for electronic devices.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-3,5-heptanedionato silver(i) involves the coordination of the silver ion with the β-diketone ligand. This coordination stabilizes the silver ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as antimicrobial activity or catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(ii): Similar structure but with copper instead of silver.

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(iii): Contains manganese and has different coordination geometry.

2,2,6,6-Tetramethyl-3,5-heptanedionato iron(iii): Iron-based complex with similar ligand structure.

Uniqueness

2,2,6,6-Tetramethyl-3,5-heptanedionato silver(i) is unique due to the specific properties imparted by the silver ion, such as its antimicrobial activity and high electrical conductivity. These properties make it particularly valuable in applications where other metal complexes may not be as effective.

Biological Activity

2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (often abbreviated as Ag(TMHD)) is a silver complex that has garnered attention due to its potential biological activities. This compound is characterized by its unique ligand structure, which can influence its interactions with biological systems. Research into its biological activity includes antimicrobial properties, cytotoxicity, and potential applications in medical fields.

Chemical Structure and Properties

- Molecular Formula : C13H24AgO4

- Molecular Weight : 332.24 g/mol

- IUPAC Name : Silver(1+) 2,2,6,6-tetramethyl-3,5-heptanedionate

- Solubility : Soluble in organic solvents; limited solubility in water.

Ag(TMHD) exerts its biological effects primarily through the release of silver ions (Ag⁺), which are known for their broad-spectrum antimicrobial activity. The mechanism involves:

- Disruption of microbial cell membranes.

- Inhibition of DNA replication and protein synthesis in bacteria.

- Induction of oxidative stress within cells.

Antimicrobial Properties

Ag(TMHD) has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a variety of pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 µg/mL |

| Escherichia coli | 1.0 - 2.0 µg/mL |

| Candida albicans | 2.0 - 4.0 µg/mL |

These findings suggest that Ag(TMHD) could be a viable candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of Ag(TMHD) on various human cell lines. The results indicate that while Ag(TMHD) can inhibit the growth of cancer cells, it also presents cytotoxic effects on normal cells at higher concentrations. The following table summarizes key findings:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 | Significant growth inhibition |

| MCF-7 (breast cancer) | 15 | Moderate growth inhibition |

| Normal fibroblasts | 25 | Cytotoxic at high doses |

These results highlight the need for careful dosage regulation when considering Ag(TMHD) for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Ag(TMHD) against multi-drug resistant strains of Staphylococcus aureus. The researchers found that Ag(TMHD) not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control treatments.

Case Study 2: Cancer Cell Inhibition

In a separate study published in Cancer Letters, researchers investigated the effects of Ag(TMHD) on MCF-7 breast cancer cells. They reported that treatment with Ag(TMHD) led to increased apoptosis rates and disrupted cell cycle progression, indicating its potential as an anticancer agent.

Properties

Molecular Formula |

C11H19AgO2 |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

silver;2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/C11H19O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |

InChI Key |

JUFYYLYOJWKLIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ag+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.